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Compound of Interest

Compound Name: AAL-149

Cat. No.: B11750962 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of AAL-149's performance in specifically targeting

the Transient Receptor Potential Melastatin 7 (TRPM7) ion channel, with a particular focus on

its advantages over the parent compound, FTY720. The experimental data cited herein

validates AAL-149 as a selective TRPM7 inhibitor, devoid of the S1P receptor activity that

characterizes FTY720's phosphorylated metabolite.

Executive Summary
AAL-149, a non-phosphorylatable analog of FTY720, has been identified as a potent inhibitor

of the TRPM7 ion channel.[1][2][3] Experimental evidence demonstrates that AAL-149
effectively blocks TRPM7 currents at low micromolar concentrations without interacting with

sphingosine-1-phosphate (S1P) receptors.[1][2][3] This high specificity makes AAL-149 a

valuable research tool for investigating the physiological and pathological roles of TRPM7, and

a promising candidate for therapeutic development where selective TRPM7 inhibition is desired

without the confounding effects of S1P receptor modulation.

Data Presentation: AAL-149 vs. FTY720
The following table summarizes the key quantitative data comparing the inhibitory activity of

AAL-149 and FTY720 on their respective targets.
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Compound Target IC50
S1P Receptor
Activity

Key Findings

AAL-149 TRPM7 1.081 µM[1][4] None[1][2][3]
Selective TRPM7

inhibitor.

FTY720 (non-

phosphorylated)
TRPM7 0.72 µM[1] None Inhibits TRPM7.

FTY720-

phosphate
S1P Receptors Potent Agonist High

Does not inhibit

TRPM7.[1]

Signaling Pathway and Specificity Logic
The following diagrams illustrate the signaling pathway of TRPM7 and the logical relationship

that underscores AAL-149's specificity compared to FTY720.
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TRPM7 Signaling and Inhibition by AAL-149
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Comparative Specificity of AAL-149 and FTY720

Experimental Protocols
The specificity of AAL-149 for TRPM7 was primarily validated using patch-clamp

electrophysiology.

Objective: To measure the inhibitory effect of AAL-149 on TRPM7 channel currents and

compare its activity to other compounds.

Experimental Workflow:
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Experimental Workflow for Specificity Validation
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Workflow for AAL-149 Specificity Validation

Detailed Methodology:

Cell Preparation: HEK 293T cells overexpressing mouse TRPM7 were used for all

electrophysiological recordings.[4]
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Electrophysiological Recording: Whole-cell patch-clamp recordings were performed. The

external solution contained (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10

glucose, adjusted to pH 7.4 with NaOH. The internal pipette solution was designed to chelate

free Mg2+ to allow for maximal TRPM7 current activation and contained (in mM): 140 Cs-

gluconate, 10 HEPES, 10 BAPTA, and 4 Na2ATP, adjusted to pH 7.2 with CsOH.

Data Acquisition: Currents were recorded in response to voltage ramps. The peak outward

current at +100 mV was used to quantify TRPM7 activity.

Compound Application: A baseline TRPM7 current (IM7) was established. AAL-149 was then

applied to the bath at various concentrations to determine its inhibitory effect.

Data Analysis: The percentage of current inhibition at each concentration was calculated

relative to the baseline current. A dose-response curve was generated by plotting the percent

inhibition against the log of the AAL-149 concentration. The IC50 value was determined by

fitting the data to a non-linear regression model.[4]

Specificity Confirmation:

To confirm that AAL-149 does not act on S1P receptors, its effects were compared to FTY720

and its phosphorylated metabolite, FTY720-P. While FTY720 inhibits TRPM7, FTY720-P has

no effect on TRPM7 currents but is a potent agonist of S1P receptors.[1] AAL-149, being non-

phosphorylatable, does not interact with S1P receptors, thus demonstrating its specific action

on TRPM7.[1][2][3]

Conclusion
The presented data and experimental protocols conclusively validate that AAL-149 is a specific

inhibitor of the TRPM7 ion channel. Its lack of off-target effects on S1P receptors, a significant

limitation of its parent compound FTY720, makes it a superior tool for the targeted investigation

of TRPM7 function and a more refined candidate for therapeutic strategies aimed at modulating

this channel.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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